rac-(3aR,8aR)-2-benzyl-decahydrocyclohepta[c]pyrrol-4-one, trans
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Overview
Description
rac-(3aR,8aR)-2-benzyl-decahydrocyclohepta[c]pyrrol-4-one, trans: is a complex organic compound belonging to the class of heterocyclic compounds. This compound features a unique decahydrocyclohepta[c]pyrrol-4-one core structure, which is further substituted with a benzyl group. The stereochemistry of the compound is defined by the (3aR,8aR) configuration, indicating the specific spatial arrangement of atoms within the molecule. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3aR,8aR)-2-benzyl-decahydrocyclohepta[c]pyrrol-4-one, trans typically involves multi-step organic reactions. One common approach is the annulation of the pyrrole ring to an existing cycloheptane structure. This can be achieved through intramolecular cyclization reactions, often initiated by reagents such as p-toluenesulfonic acid or acetic anhydride . The reaction conditions usually involve heating the reactants to promote cyclization and formation of the desired heterocyclic core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors to maintain precise control over reaction conditions, such as temperature and pressure. Additionally, the use of catalysts and solvents that facilitate the cyclization process can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
rac-(3aR,8aR)-2-benzyl-decahydrocyclohepta[c]pyrrol-4-one, trans can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as halides or amines replace the existing substituent.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
rac-(3aR,8aR)-2-benzyl-decahydrocyclohepta[c]pyrrol-4-one, trans has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of rac-(3aR,8aR)-2-benzyl-decahydrocyclohepta[c]pyrrol-4-one, trans involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- rac-(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-1-one hydrochloride
- rac-(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-1-one hydrochloride
- Pyrrolo[3,4-c]pyridine derivatives
Uniqueness
rac-(3aR,8aR)-2-benzyl-decahydrocyclohepta[c]pyrrol-4-one, trans is unique due to its specific decahydrocyclohepta[c]pyrrol-4-one core structure and the (3aR,8aR) stereochemistry. This configuration imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
2307739-15-5 |
---|---|
Molecular Formula |
C16H21NO |
Molecular Weight |
243.3 |
Purity |
95 |
Origin of Product |
United States |
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